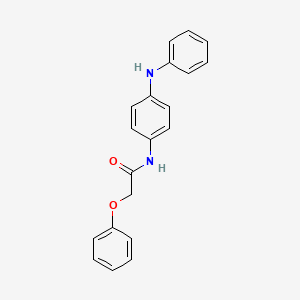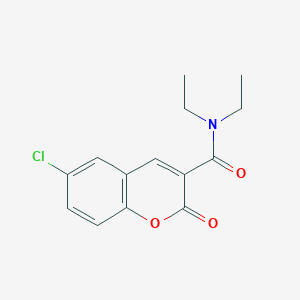
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. It belongs to a class of compounds called topoisomerase II inhibitors, which are known to interfere with the DNA replication process and prevent the growth of cancer cells.
作用机制
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. By preventing the enzyme from functioning properly, this compound disrupts the DNA replication process and prevents cancer cells from dividing and growing. This mechanism of action has been well-studied and is believed to be the primary reason for the anti-cancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has a well-established synthesis method and has been extensively studied for its anti-cancer properties. This makes it a valuable tool for researchers who are studying the mechanisms of cancer and developing new anti-cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for all types of experiments.
未来方向
There are many potential future directions for research on 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. One area of research could be the development of new synthesis methods that are more efficient and produce higher yields of the compound. Another area of research could be the development of new anti-cancer drugs that are based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of other diseases. Overall, there is still much to be learned about this compound, and it is an exciting area of research with many potential applications.
合成方法
The synthesis of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-chloro-2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form the final product, this compound. The synthesis method has been well-established and has been used to produce large quantities of this compound for research purposes.
科学研究应用
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
属性
IUPAC Name |
6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGQOFLGZTMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


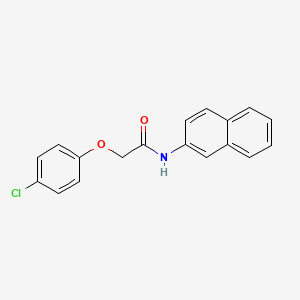
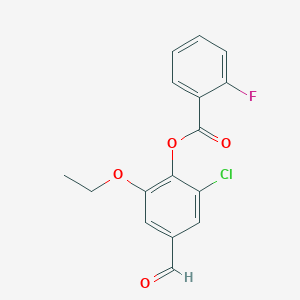
![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
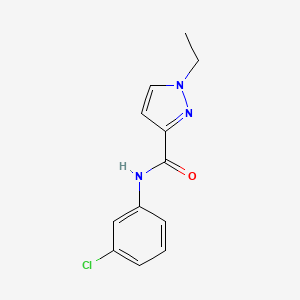

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)

